SSTR4 agonist 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SSTR4 agonist 4 is a potent agonist of somatostatin receptor subtype 4 (SSTR4). SSTR4 is expressed at relatively high levels in the hippocampus and neocortex, which are regions associated with memory and learning. This compound has shown potential in the treatment of Alzheimer’s disease and other central nervous system disorders .
准备方法
The preparation of SSTR4 agonist 4 involves the synthesis of N-(pyrrolidine-3-yl or piperidin-4-yl)acetamide derivatives. The synthetic route typically includes the formation of these derivatives through a series of chemical reactions involving pyrrolidine or piperidine and acetamide . Industrial production methods may involve large-scale tandem cyclization and metal-mediated reactions to ensure the production of stereochemically pure compounds .
化学反应分析
SSTR4 agonist 4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
科学研究应用
SSTR4 agonist 4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of somatostatin receptor agonists.
Medicine: Explored for its potential in treating Alzheimer’s disease, epilepsy, depression, and pain management
作用机制
SSTR4 agonist 4 exerts its effects by binding to the somatostatin receptor subtype 4. This binding inhibits adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels results in the modulation of various signaling pathways, including the enhancement of potassium currents, inhibition of calcium currents, and inhibition of transient receptor potential vanilloid-1 and ankyrin-1 channels . These actions contribute to the compound’s analgesic and anti-inflammatory effects.
相似化合物的比较
SSTR4 agonist 4 is unique compared to other similar compounds due to its high selectivity and potency for the somatostatin receptor subtype 4. Similar compounds include:
Consomatin Fj1: A venom-inspired peptide that mimics the endogenous hormone somatostatin and has shown potential in treating peripheral pain conditions.
SM-I-26: Another SSTR4 agonist that has demonstrated anti-inflammatory effects in microglia.
These compounds share similar mechanisms of action but differ in their molecular structures and specific applications.
属性
分子式 |
C19H26N4O |
---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
N-[2-(1,7-dimethylindazol-3-yl)propan-2-yl]-1-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C19H26N4O/c1-11-7-6-8-12-15(11)23(5)22-16(12)18(2,3)21-17(24)14-13-9-20-10-19(13,14)4/h6-8,13-14,20H,9-10H2,1-5H3,(H,21,24) |
InChI 键 |
SDEPJAJKFSLDGC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=NN2C)C(C)(C)NC(=O)C3C4C3(CNC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。